molecular formula C5H3BClF2NO2 B8207554 (3-Chloro-2,6-difluoropyridin-4-yl)boronic acid

(3-Chloro-2,6-difluoropyridin-4-yl)boronic acid

Cat. No.: B8207554
M. Wt: 193.34 g/mol
InChI Key: WCHNPGGFWXOONW-UHFFFAOYSA-N
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Description

(3-Chloro-2,6-difluoropyridin-4-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyridine ring substituted with chlorine at position 3, fluorine atoms at positions 2 and 6, and a boronic acid group (-B(OH)₂) at position 4 (Figure 1). This compound is part of the broader class of aryl- and heteroarylboronic acids, which are pivotal in organic synthesis, materials science, and medicinal chemistry due to their versatility in Suzuki-Miyaura cross-coupling reactions and molecular recognition properties .

The electron-withdrawing chlorine and fluorine substituents influence the electronic and steric properties of the pyridine ring, modulating the Lewis acidity of the boronic acid group. Such substitution patterns are critical for applications requiring precise control over reactivity, such as in dynamic combinatorial chemistry or physiological sensing .

Properties

IUPAC Name

(3-chloro-2,6-difluoropyridin-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BClF2NO2/c7-4-2(6(11)12)1-3(8)10-5(4)9/h1,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHNPGGFWXOONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1Cl)F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BClF2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2,6-difluoropyridin-4-yl)boronic acid typically involves the reaction of 2,6-difluoropyridine with boronic acid derivatives. One common method includes the use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (around -78°C). The reaction mixture is then treated with trimethyl borate and allowed to warm to room temperature . The resulting product is isolated and purified through standard techniques such as extraction and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2,6-difluoropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds, boronic esters, and boranes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Chloro-2,6-difluoropyridin-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-2,6-difluoropyridin-4-yl)boronic acid primarily involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . This interaction is crucial for the compound’s effectiveness in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Comparisons

Table 1: Key Properties of Selected Boronic Acids
Compound Name Substituents pKa (Experimental/Inferred) Key Applications/Reactivity
(3-Chloro-2,6-difluoropyridin-4-yl)boronic acid Cl (C3), F (C2, C6), B(OH)₂ (C4) ~8–9 (inferred) Cross-coupling, potential sensing
Phenylboronic acid H (all positions), B(OH)₂ ~8.7 Saccharide sensing, diagnostics
3-Trifluoromethylphenylboronic acid CF₃ (C3), B(OH)₂ ~7.5 Cross-coupling reactions
2,6-Dichloropyridin-4-ylboronic acid Cl (C2, C6), B(OH)₂ (C4) ~8.5 (inferred) Dynamic combinatorial chemistry
Phenanthren-9-yl boronic acid Polycyclic aryl, B(OH)₂ N/A Antiproliferative activity

Key Observations:

  • However, suggests that in fluoro-substituted boronic acids, through-space effects may balance electronic stabilization, leading to pKa values comparable to less substituted analogs (~8–9) .
  • Steric Effects: The 2,6-difluoro substitution creates steric hindrance around the boronic acid group, which may reduce binding affinity to planar diols (e.g., saccharides) compared to phenylboronic acid but improve selectivity in cross-coupling reactions .

Reactivity in Cross-Coupling Reactions

Pyridinylboronic acids are widely used in Suzuki-Miyaura reactions for constructing heteroaryl-aryl bonds. Compared to phenylboronic acid, this compound exhibits higher reactivity due to the electron-deficient pyridine ring, which accelerates transmetallation steps .

Stability and Dynamic Chemistry

Boronic acids exist in equilibrium with boroxines (trimers) in anhydrous conditions. The 2,6-difluoro substituents in this compound may stabilize the monomeric form, similar to phenylboronic acid in the presence of catechols and bases like Et₃N . This property is advantageous in dynamic combinatorial libraries, where rapid ester exchange is essential .

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